molecular formula C10H21N3O B6144696 3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide CAS No. 1182984-73-1

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide

Cat. No.: B6144696
CAS No.: 1182984-73-1
M. Wt: 199.29 g/mol
InChI Key: OLUYJVIMMJKRAS-UHFFFAOYSA-N
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Description

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide is a synthetic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and bioactive molecules .

Chemical Reactions Analysis

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, influencing various pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12(2)10(14)5-8-13-6-3-9(11)4-7-13/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUYJVIMMJKRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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